molecular formula C19H23NO2 B5541670 N-(3,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5541670
M. Wt: 297.4 g/mol
InChI Key: YBNIVSGJCHOJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition. The product was recrystallized and elucidated using spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

  • The crystal structure of a similar compound, N-(3,4-Dimethylphenyl)acetamide, reveals that the N—H bond is syn to the 3-methyl substituent in the aromatic ring. The structure contains three molecules per asymmetric unit, linked through N—H⋯O hydrogen bonding (Gowda, Foro, Fuess, 2007).

Chemical Reactions and Properties

  • N-(2,4-Dimethylphenyl)-2,2-dichloroacetamide, a related compound, exhibits structural and vibrational characteristics determined through ab initio and DFT studies, providing insights into the steric influence of methyl groups on amide group frequencies (Arjunan et al., 2012).

Physical Properties Analysis

  • The synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs shows that these compounds have significant anticonvulsant activity, indicating potential physical properties of related compounds (Pękala et al., 2011).

Chemical Properties Analysis

  • N-(3,5-dimethylphenyl)-2,2-dichloroacetamide exhibits chemical properties similar to other acetanilides, with molecules linked into infinite chains through N—H⋯O and C—H⋯O hydrogen bonding. This suggests a pattern of chemical behavior in related compounds (Acta Crystallographica Section E: Structure Reports Online, 2007).

Scientific Research Applications

Anticancer Activity

N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, a compound structurally related to N-(3,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide, has been synthesized and characterized. Its anticancer activity was demonstrated through in silico modeling, targeting the VEGFr receptor. The compound crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds, which could be relevant for its biological activity (Sharma et al., 2018).

Potential Pesticides

A study on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is closely related to the query compound, characterized several derivatives through X-ray powder diffraction. These compounds, potential pesticides, were analyzed for their crystal structures, providing insights into their stability and interaction mechanisms (Olszewska et al., 2011).

Environmental Sensing

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) was developed as a molecular probe for trace measurement of carbonyl compounds in water samples, showcasing the application of acetamide derivatives in environmental monitoring and analysis. This highlights the compound's utility in detecting environmental pollutants with high sensitivity and specificity (Houdier et al., 2000).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)16-5-7-18(8-6-16)22-12-19(21)20-17-10-14(3)9-15(4)11-17/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNIVSGJCHOJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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